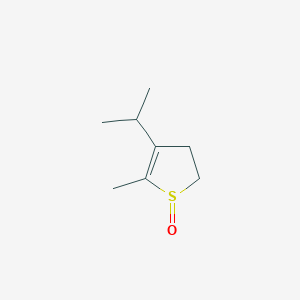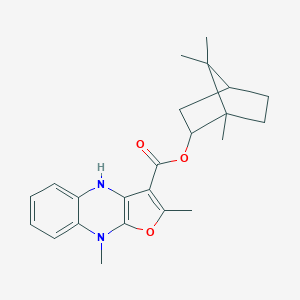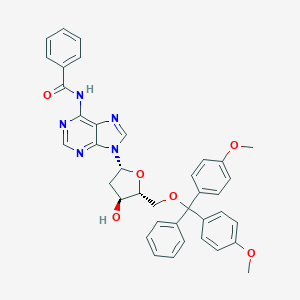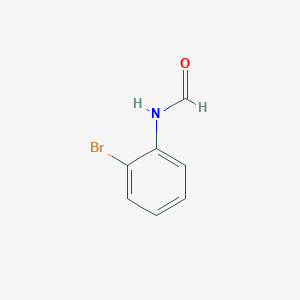
1,2-Benzocyclodecen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzocyclodecen-3-ol, also known as β-naphthol, is an organic compound that belongs to the class of aromatic alcohols. It is a white crystalline solid that is soluble in water, ethanol, and ether. β-naphthol has been used in various fields such as medicine, organic synthesis, and analytical chemistry due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of β-naphthol is not well understood. However, it has been suggested that it acts by inhibiting the activity of enzymes such as tyrosinase and peroxidase. These enzymes are involved in various physiological processes such as melanin synthesis and wound healing.
Biochemical and Physiological Effects:
β-naphthol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-bacterial, and anti-fungal properties. β-naphthol has also been shown to have an inhibitory effect on the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
β-naphthol has several advantages when used in laboratory experiments. It is readily available, inexpensive, and easy to handle. However, it has some limitations such as its low solubility in water and its tendency to oxidize in the presence of air.
Direcciones Futuras
There are several future directions for the research on β-naphthol. One direction is the development of new synthetic methods for the preparation of β-naphthol and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of β-naphthol as a reagent in analytical chemistry for the detection of other metal ions could be explored.
Métodos De Síntesis
β-naphthol can be synthesized through various methods such as the Kolbe-Schmitt reaction, the Skraup synthesis, and the Friedel-Crafts reaction. The Kolbe-Schmitt reaction involves the reaction of sodium phenoxide with carbon dioxide followed by acidification to obtain β-naphthol. The Skraup synthesis involves the reaction of 2-naphthol with sulfuric acid and nitrobenzene to obtain β-naphthol. The Friedel-Crafts reaction involves the reaction of naphthalene with a mixture of aluminum chloride and hydrochloric acid to obtain β-naphthol.
Aplicaciones Científicas De Investigación
β-naphthol has been extensively studied in the field of organic synthesis due to its ability to act as a nucleophile and a base. It has been used as a starting material for the synthesis of various organic compounds such as dyes, pharmaceuticals, and fragrances. β-naphthol has also been used as a reagent in analytical chemistry for the detection of various metal ions such as copper, iron, and nickel.
Propiedades
Número CAS |
127654-56-2 |
|---|---|
Nombre del producto |
1,2-Benzocyclodecen-3-ol |
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(5R)-5,6,7,8,9,10,11,12-octahydrobenzo[10]annulen-5-ol |
InChI |
InChI=1S/C14H20O/c15-14-11-5-3-1-2-4-8-12-9-6-7-10-13(12)14/h6-7,9-10,14-15H,1-5,8,11H2/t14-/m1/s1 |
Clave InChI |
WTHSRNWVSPIDPS-CQSZACIVSA-N |
SMILES isomérico |
C1CCC[C@H](C2=CC=CC=C2CCC1)O |
SMILES |
C1CCCC(C2=CC=CC=C2CCC1)O |
SMILES canónico |
C1CCCC(C2=CC=CC=C2CCC1)O |
Otros números CAS |
127654-56-2 |
Sinónimos |
1,2-benzocyclodecen-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)

